Titralac

Antacid Pharmacokinetics Neutralizing Capacity

Titralac (CAS 51810-75-4) is a stoichiometric complex of calcium carbonate and glycine. It is classified as a non-systemic antacid in the ATC A02AC class of calcium compounds.

Molecular Formula C3H5CaNO5
Molecular Weight 175.15 g/mol
CAS No. 51810-75-4
Cat. No. B12656636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitralac
CAS51810-75-4
Molecular FormulaC3H5CaNO5
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC(C(=O)O)N.C(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/C2H5NO2.CH2O3.Ca/c3-1-2(4)5;2-1(3)4;/h1,3H2,(H,4,5);(H2,2,3,4);/q;;+2/p-2
InChIKeyBRDTZYWEKQZTFE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titralac (CAS 51810-75-4) Procurement Guide: The Calcium Carbonate-Glycine Combination Antacid


Titralac (CAS 51810-75-4) is a stoichiometric complex of calcium carbonate and glycine . It is classified as a non-systemic antacid in the ATC A02AC class of calcium compounds . The compound is used for the rapid neutralization of gastric acid and as a phosphate binder in patients with renal impairment .

Titralac (CAS 51810-75-4): Why Simple Calcium Carbonate is Not a Direct Substitute


The formulation of Titralac is critical. The addition of glycine is not merely an excipient; it is known to modify the buffering profile of calcium carbonate . This combination yields a different pharmacodynamic effect compared to pure calcium carbonate . Furthermore, the specific combination has been shown to have a high neutralizing capacity per unit volume , and its performance as a phosphate binder was directly compared to higher-dose pure calcium carbonate formulations . Substituting Titralac with a generic calcium carbonate tablet would disregard these documented formulation-specific characteristics.

Titralac (CAS 51810-75-4) Quantitative Comparative Evidence for Procurement


Acid Neutralizing Capacity (ANC) and Bioavailability Impact vs. Aluminum-Containing Antacids

Titralac achieves a high acid neutralizing capacity with a smaller volume compared to other antacids . In a pharmacokinetic study, Titralac caused a less severe reduction in the bioavailability of norfloxacin compared to an aluminum/magnesium hydroxide antacid. The bioavailability of norfloxacin was 37.5% when co-administered with Titralac, versus only 9.02% with Maalox .

Antacid Pharmacokinetics Neutralizing Capacity Bioavailability Drug Interaction

Neutralizing Capacity Efficiency (Volume Basis) vs. Aluminum/Magnesium Antacids

Titralac delivers an equivalent neutralizing capacity (160 mEq) in a significantly smaller volume than alternative antacid formulations. This suggests a more concentrated or efficient acid-neutralizing formulation .

Antacid Neutralizing Capacity Formulation Efficiency Volume

Comparative Phosphate Binding Efficacy and Tablet Load

As a phosphate binder, Titralac (420mg calcium carbonate / 180mg glycine) is effective but requires a higher tablet burden than newer, higher-dose calcium carbonate formulations. A clinical study showed that to achieve the same phosphate binding effect, patients required three times the number of Titralac tablets compared to higher-dose alternatives .

Phosphate Binder Nephrology Chronic Kidney Disease Tablet Burden Compliance

Historical Commercial Basis and Formulation Rationale

The combination of glycine with calcium carbonate is a specific formulation choice documented in the historical literature and original patents for antacid compositions. The inclusion of glycine was intended to provide an enhanced buffering effect to the calcium carbonate, creating a product that was considered among the most efficacious antacids of its time .

Antacid Formulation Glycine Calcium Carbonate Patent

Titralac (CAS 51810-75-4) Evidence-Based Application Scenarios for Procurement


Phosphate Binding in Chronic Kidney Disease (CKD)

Titralac is an established, effective phosphate binder for managing hyperphosphatemia in patients with chronic kidney disease . However, procurement should consider its lower per-tablet dose of elemental calcium, which results in a higher tablet burden (up to 3x more tablets) compared to modern, higher-dose calcium carbonate formulations . Selection should balance cost and availability against the potential for reduced patient compliance due to pill count.

Symptomatic Relief of Acid Indigestion and Heartburn

Titralac is indicated for the rapid, symptomatic relief of acid indigestion, heartburn, and sour stomach . Its formulation with glycine is intended to provide buffered, controlled acid neutralization . It can be considered for use in populations where a lower unit dose of calcium carbonate is desirable or where a proven, legacy formulation is preferred.

Research into Antacid Pharmacodynamics and Drug Interactions

Titralac serves as a well-characterized comparator in clinical pharmacology studies evaluating the impact of antacids on drug bioavailability . Its high neutralizing capacity per unit volume and specific drug interaction profile (e.g., with norfloxacin and valproic acid) make it a useful reference standard for investigating formulation-dependent effects on drug absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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